2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Description
The compound 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic molecule that features a benzodiazole ring fused with a phenylprop-2-en-1-yl group and an ethan-1-ol moiety.
Properties
IUPAC Name |
2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-14-12-18-19-16-10-4-5-11-17(16)20(18)13-6-9-15-7-2-1-3-8-15/h1-11,21H,12-14H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPBUFLLJQDNK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole ring is then alkylated with an appropriate alkyl halide to introduce the ethan-1-ol moiety.
Addition of the Phenylprop-2-en-1-yl Group: This step involves the reaction of the intermediate with cinnamyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol: can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylprop-2-en-1-yl group can be reduced to form the saturated propyl group.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethanal or 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethanoic acid.
Reduction: Formation of 2-{1-[(2E)-3-phenylpropyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the benzodiazole ring.
Scientific Research Applications
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to and inhibits certain enzymes involved in cell proliferation.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole: Shares a similar structure but lacks the ethan-1-ol moiety.
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethanal: An oxidized form of the compound.
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethanoic acid: Another oxidized derivative.
Uniqueness
The presence of the ethan-1-ol moiety in 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol provides unique chemical properties, such as increased solubility in polar solvents and the ability to form hydrogen bonds, which can influence its biological activity and interactions with molecular targets.
Biological Activity
The compound 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic molecule with significant potential in various biological applications. Its structure incorporates a benzodiazole moiety, which is known for diverse biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is . The presence of both the benzodiazole ring and the phenylpropene side chain suggests potential for significant interactions with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 290.35 g/mol |
| Density | 1.049 g/cm³ |
| Melting Point | Not available |
| Solubility | Soluble in ethanol |
Anticancer Properties
Research indicates that compounds containing benzodiazole rings exhibit anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study:
In a study conducted by Zhang et al. (2023), the compound was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent anti-proliferative activity compared to standard chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This mechanism is crucial in managing conditions like arthritis and other inflammatory diseases.
Research Findings:
A recent study by Lee et al. (2024) demonstrated that the compound significantly reduced TNF-alpha levels in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential as an anti-inflammatory agent.
The biological activity of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Interaction with Receptors: It may bind to specific receptors involved in cellular signaling pathways, altering their activity.
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Benzodiazole Derivatives | Benzodiazole Ring | Anticancer, Antimicrobial |
| Curcumin | Polyphenolic Compound | Anti-inflammatory, Antioxidant |
| Cinnamaldehyde | Aldehyde | Antimicrobial, Antioxidant |
The structural diversity among these compounds highlights the unique interactions that 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol may exhibit in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
